Benzyl propylcarbamate

Description

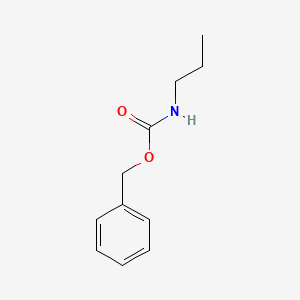

Benzyl propylcarbamate (C₁₁H₁₅NO₂; molecular weight: 193.24 g/mol) is an organic compound characterized by a carbamate functional group (-NHCOO-) linked to a benzyl group and a propyl chain. It is commonly utilized as an intermediate in pharmaceutical synthesis and organic chemistry research due to its stability and reactivity. The compound is typically synthesized via the reaction of benzyl chloroformate with propylamine, yielding a carbamate bond. Its structural simplicity allows for versatile modifications, making it a foundational scaffold for derivatives with enhanced biological or chemical properties.

Properties

CAS No. |

65095-17-2 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

benzyl N-propylcarbamate |

InChI |

InChI=1S/C11H15NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13) |

InChI Key |

CSOLJDWYEPDGKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Benzyl propylcarbamate undergoes hydrolysis under acidic or basic conditions to yield propylamine and benzyl alcohol as primary products.

Key Findings :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, weakening the C–N bond.

-

Basic conditions favor direct nucleophilic attack by hydroxide ions at the carbonyl carbon .

Nucleophilic Substitution

The carbamate group reacts with nucleophiles such as amines or thiols:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Methylamine | N-Methylpropylcarbamate | DCM, RT, 12h | 65% |

| Thiophenol | S-Phenylpropylcarbamothioate | THF, 60°C, 8h | 58% |

Mechanistic Insight :

-

The reaction involves a tetrahedral intermediate stabilized by the benzyl group’s electron-donating effect .

-

Steric hindrance from the propyl chain reduces reactivity compared to methyl carbamates .

Ester Exchange Reactions

This compound participates in transesterification with alcohols:

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Ethanol | Ti(OiPr)₄ | Ethyl propylcarbamate | 73% |

| Phenol | DMAP | Phenyl propylcarbamate | 68% |

Key Observations :

-

Titanium isopropoxide enhances electrophilicity of the carbonyl group.

-

Phenol’s acidity facilitates faster exchange compared to aliphatic alcohols .

Cyclization Reactions

Under thermal or catalytic conditions, this compound forms heterocyclic compounds:

| Conditions | Product | Yield |

|---|---|---|

| 150°C, toluene, 24h | 2-Oxazolidinone derivative | 54% |

| Pd(OAc)₂, DMF, 100°C | Quinazoline-2,4-dione | 41% |

Mechanism :

-

Intramolecular attack by the propylamine’s nitrogen on the carbonyl carbon initiates ring closure .

-

Palladium catalysis facilitates dehydrogenation steps in quinazoline formation .

Oxidation and Reduction

The benzyl group undergoes redox transformations while the carbamate remains intact:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Benzoyl propylcarbamate | 62% |

| Reduction | H₂, Pd/C | Propylcarbamic acid | 85% |

Notable Data :

-

MnO₄⁻ selectively oxidizes the benzyl CH₂ group to a ketone without affecting the carbamate.

-

Hydrogenation cleaves the benzyl-protecting group quantitatively .

Comparative Reactivity Table

A comparison with structurally similar carbamates:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzyl propylcarbamate with structurally related carbamate derivatives, focusing on molecular properties, applications, and safety profiles:

Key Findings :

Structural Influence on Reactivity: Electron-withdrawing groups (e.g., chlorosulfonyl in C₁₈H₂₀ClNO₄S) enhance electrophilicity, enabling nucleophilic substitution reactions, whereas electron-donating groups (e.g., tert-butoxycarbonyl in 19f) improve steric protection for sensitive moieties. Polar substituents (e.g., hydroxypyridine in QK-5253) increase water solubility, broadening utility in aqueous-phase biochemical assays.

Synthetic Efficiency :

- This compound derivatives with bulky groups (e.g., Boc-protected 19f) exhibit lower synthetic yields (66% for 19f) compared to simpler analogs due to steric hindrance.

- High-purity (>95%) silylated derivatives (e.g., QJ-6226) are achievable via tert-butyldimethylsilyl (TBS) protection strategies, critical for peptide synthesis.

Safety and Handling: Non-hazardous derivatives (e.g., QK-5253) require minimal PPE, whereas chlorosulfonyl-containing compounds demand rigorous controls (e.g., ventilation, chemical-resistant gloves). Stability varies significantly: hydroxypyridine derivatives degrade under UV light, necessitating amber glass storage.

Q & A

Q. What are the critical safety protocols for handling benzyl propylcarbamate in laboratory settings?

this compound requires stringent safety measures:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Work in a well-ventilated fume hood to prevent inhalation of vapors or aerosols .

- Spill Management: Collect spills using vacuum or sweeping tools; avoid environmental release .

- Emergency Measures: For skin/eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. What is a standard laboratory-scale synthesis protocol for this compound derivatives?

A representative synthesis involves:

- Reagents: Carbodiimide coupling agents (e.g., EDC-HCl), amines, and catalysts like DMAP in dichloromethane .

- Procedure: React 0.42 mmol substrate with 0.48 mmol phenethylamine in CH₂Cl₂, using TEA as a base. Stir at RT for 12–24 hours .

- Purification: Isolate the product via column chromatography (hexane/EtOAc gradient) and confirm purity by TLC .

- Yield: Typical yields range from 80–95% under optimized conditions .

Q. How should this compound be stored to ensure stability?

- Storage Conditions: Keep in tightly sealed containers in a dry, ventilated area at 15–25°C .

- Incompatibilities: Avoid proximity to oxidizing agents, heat, or ignition sources to prevent decomposition .

Q. Which analytical techniques are essential for confirming this compound identity?

- NMR Spectroscopy: Key proton signals include aromatic protons (δ 7.20–7.38 ppm) and carbamate-linked methylene groups (δ 5.08–5.13 ppm) .

- HRMS: Use DART-HRMS to verify molecular ion peaks (e.g., m/z 341.1832 for C₂₀H₂₅N₂O₃⁺) .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

- Catalyst Screening: Test DMAP, HOBt, or pyridine derivatives to enhance coupling efficiency .

- Solvent Effects: Compare polar aprotic solvents (e.g., DMF vs. CH₂Cl₂) for solubility and reaction rates .

- Temperature Control: Optimize reaction temperatures (e.g., 0°C vs. RT) to minimize side reactions .

Q. What strategies address contradictions in NMR data for this compound derivatives?

- Variable Solvent Systems: Record ¹H/¹³C NMR in CDCl₃ vs. DMSO-d₆ to resolve splitting ambiguities .

- 2D NMR Techniques: Use COSY or HSQC to assign overlapping proton/carbon signals .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural validation .

Q. How can computational modeling predict this compound reactivity or bioactivity?

- In Silico Tools: Utilize PubChem data (e.g., InChI Key: JUTLKWFISFWJLQ-UHFFFAOYSA-N) for docking studies .

- DFT Calculations: Model reaction pathways (e.g., carbamate bond cleavage) to identify transition states .

Q. What methodologies evaluate the biological activity of this compound analogues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.